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Introduction

CT1812 (also known as Zervimesine or Elayta) is an experimental, orally bioavailable, and
brain-penetrant small molecule being investigated for the treatment of Alzheimer's disease (AD)
and other neurodegenerative disorders.[1][2] It functions as a sigma-2 (o-2) receptor
antagonist.[1][3] The therapeutic rationale for CT1812 is based on its ability to modulate the
interaction of toxic amyloid-beta (Af3) oligomers with neuronal synapses. By binding to the o-2
receptor complex, CT1812 acts as a negative allosteric modulator, displacing Ap oligomers
from their binding sites on neurons.[1][4] This action is hypothesized to prevent downstream
synaptotoxic events, restore synaptic function, and facilitate the clearance of A3 oligomers into
the cerebrospinal fluid (CSF).[1][5][6]

These application notes provide an overview of the use of CT1812 in various AD research
models, summarizing key findings and detailing experimental protocols to guide researchers in
their study design.

Mechanism of Action: The Role of the Sigma-2
Receptor
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The sigma-2 receptor, encoded by the TMEM97 gene, is a key regulator of cellular processes
that are disrupted in Alzheimer's disease.[7][8] In AD, soluble AP oligomers are considered a
primary neurotoxic species, binding to receptors on the neuronal surface and initiating a
cascade of events including synaptic dysfunction, trafficking deficits, and eventual synapse
loss.[1][9] The o-2 receptor complex is believed to stabilize the binding of these A oligomers
to neurons.[1]

CT1812 intervenes in this pathological process by binding to the o-2 receptor. This binding
event is thought to induce a conformational change in the receptor complex, which in turn
reduces the affinity of AR oligomers for their neuronal binding sites.[10] This leads to the
displacement of already-bound oligomers and prevents further binding.[2][5] The displaced A
oligomers are then cleared from the brain into the CSF.[9][11]

Therapeutic Intervention with CT1812
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Proposed Mechanism of Action of CT1812.

Data from Preclinical Research Models

CT1812 has been evaluated in a range of preclinical models, from primary neuronal cultures to
transgenic mouse models of Alzheimer's disease. These studies have provided foundational
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evidence for its mechanism of action and therapeutic potential.

In Vitro Studies

In vitro experiments using primary hippocampal and cortical neuron cultures are crucial for

dissecting the molecular mechanisms of CT1812. These studies have demonstrated that

CT1812 can protect neurons from the toxic effects of ApB oligomers.

Table 1: Summary of In Vitro Efficacy Data for CT1812

Model System

Key Findings

Reference(s)

Primary Hippocampal/Cortical

Neurons

Prevented and reversed A3
oligomer-induced membrane

trafficking deficits.

[2]

Primary Hippocampal/Cortical

Neurons

Prevented A3 oligomer-
induced synapse loss in a
dose-dependent manner and
restored synapse number after

oligomer exposure.

[2][5]

Primary Hippocampal/Cortical

Neurons

Blocked the loss and restored
the expression of postsynaptic
(neurogranin) and presynaptic

(synaptotagmin-1) markers.

[2]

Human AD Post-mortem Brain

Tissue

Increased the amount of A3
oligomers released from
neocortical tissue sections,
indicating displacement of pre-

bound oligomers.

[2]

In Vivo Studies

Transgenic mouse models that recapitulate key aspects of AD pathology, such as A

accumulation and cognitive decline, have been instrumental in evaluating the in vivo efficacy of

CT1812.
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Table 2: Summary of In Vivo Efficacy Data for CT1812

Animal Model Treatment Regimen Key Findings Reference(s)
Analogue Significantly improved
mThyl-hAPP751 administered at doses  cognitive performance o
Transgenic Mice for 80% o-2 receptor compared to vehicle-
occupancy. treated mice.
Significantly improved
spatial learning and
Thy1 10 mg/kg, once daily memory in the Morris
) by oral gavage for 9- water maze. Achieved  [2]
huAPPSwe/Lnd+ Mice
10 weeks. 84.4% receptor
occupancy in the
brain.
Resulted in a rapid
and significant
increase in AR
oligomer levels in
APPSwe/PS1dE9 Single dose (0.3 uM hippocampal ee

Mice (12 months old)

or 3.0 uM i.v.).

interstitial fluid and
CSF, suggesting
displacement and
clearance. No effect

on total AR levels.

Data from Clinical Trials in Alzheimer's Disease

Patients

CT1812 has progressed through several phases of clinical trials, providing valuable data on its

safety, tolerability, and potential efficacy in humans.

Table 3: Summary of Key Clinical Trial Findings for CT1812
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Trial Name
(Identifier)

Phase

Population

Key Findings Reference(s)

SNAP
(NCT03522129)

1b

Mild-to-moderate
AD (n=3)

A single oral
dose (560 mg)
led to a
significant rise in
CSFAB
oligomers (>250-
500% above
baseline), 2
providing
evidence of
target
engagement and
oligomer

displacement.

SPARC
(NCT03493282)

1b/2a

Mild-to-moderate
AD (n=19)

28-day treatment
improved CSF
biomarkers of
synapses
(neurogranin, [3][10][12]
synaptotagmin-

1). Total Tau and

p-Taul81 were

unchanged.

SHINE
(NCT03507790)

Mild-to-moderate
AD (n=153)

6-month [13][14][15]
treatment
showed a 39%
slowing of
cognitive decline
on ADAS-Cog11
compared to
placebo (1.66-
point decline vs.
2.7-point
decline). Effect
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was more
pronounced in
patients with

lower baseline

plasma p-tau217.

4-week treatment
showed a
positive effect on
brain activity
(QEEG), with a
SEQUEL 5 Mild-to-moderate  reduction in
(NCT04735536) AD relative theta

power,

[16]

suggesting
improved
underlying brain

function.

Ongoing 18-
month study
evaluating
Early AD (n=540) efficacy (CDR- [B][14][17]
SB, ADAS-
Cog1l3), safety,

START
(NCT05531656)

and biomarkers.

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies
of CT1812. Researchers should adapt these protocols to their specific experimental needs and
institutional guidelines.

Protocol 1: In Vitro AP Oligomer Displacement Assay

This protocol is designed to assess the ability of CT1812 to displace bound AR oligomers from
primary neurons.
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Materials:

Primary rat hippocampal/cortical neurons (cultured for ~21 days)
Synthetic AB1-42 oligomers (prepared according to established protocols)
CT1812 (dissolved in appropriate vehicle, e.g., DMSO)

Neuron culture medium

Fluorescently-labeled antibody against Ap (e.g., 6E10)

Fluorescence microscope

Procedure:

Prepare A3 Oligomers: Synthesize or purchase AB1-42 peptides and prepare oligomers as
described in the literature, often involving incubation at 4°C for 24 hours.

Culture Neurons: Plate primary neurons on coverslips and culture for 21 days to allow for
mature synapse formation.

AB Oligomer Treatment: Treat mature neurons with a synaptotoxic concentration of A3
oligomers (e.g., 500 nM) for 1 hour at 37°C.

Wash: Gently wash the cells three times with pre-warmed culture medium to remove
unbound oligomers.

CT1812 Treatment: Add CT1812 at various concentrations (e.g., 1 pM to 1 uM) or vehicle
control to the treated neurons. Incubate for a specified time (e.g., 1-3 hours).

Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and block non-
specific binding. Stain with an anti-Af3 antibody to visualize remaining bound oligomers.

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the
fluorescence intensity of bound AB oligomers per field of view or per cell. A reduction in
fluorescence in CT1812-treated wells compared to vehicle indicates displacement.
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Workflow for In Vitro A Oligomer Displacement Assay.

Protocol 2: In Vivo Cognitive Assessment in a
Transgenic Mouse Model

This protocol outlines the assessment of CT1812's effect on spatial learning and memory using
the Morris water maze in a transgenic AD mouse model (e.g., Thyl huAPPSwe/Lnd+).

Materials:

Transgenic AD mice (e.g., Thyl huAPPSwe/Lnd+) and wild-type littermates

CT1812

Vehicle for oral gavage

Morris water maze apparatus (circular pool, escape platform, tracking software)
Procedure:

o Animal Dosing: Randomly assign transgenic mice to a CT1812 treatment group (e.g., 10
mg/kg) or a vehicle control group. Administer treatment once daily via oral gavage for a
sustained period (e.g., 9-10 weeks).[2] A cohort of wild-type mice should also be included.

¢ Morris Water Maze - Acquisition Phase:
o For 5-7 consecutive days, conduct training trials.
o Place the mouse into the pool at one of four starting positions.

o Allow the mouse to swim and find the hidden escape platform (submerged just below the
water surface).

o If the mouse does not find the platform within 60-90 seconds, gently guide it to the
platform.

o Allow the mouse to remain on the platform for 15-30 seconds.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.alzdiscovery.org/uploads/cognitive_vitality_media/CT1812_(Elayta)_UPDATE_(drug_in_development).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Record the time to reach the platform (escape latency) and the path length using tracking
software.

e Morris Water Maze - Probe Trial:
o 24 hours after the final acquisition trial, remove the escape platform from the pool.
o Place the mouse in the pool for a single 60-second trial.

o Record and analyze the time spent in the target quadrant (where the platform was
previously located) and the number of times the mouse crosses the former platform
location.

o Data Analysis: Compare the escape latencies during the acquisition phase and the
performance in the probe trial between the CT1812-treated and vehicle-treated transgenic
groups. Improved performance in the CT1812 group (e.g., shorter escape latencies, more
time in the target quadrant) indicates a cognitive benefit.

Conclusion

CT1812 represents a novel therapeutic strategy for Alzheimer's disease by targeting the
synaptotoxic effects of A oligomers through the modulation of the sigma-2 receptor.[1][12]
Preclinical studies in established in vitro and in vivo models have consistently demonstrated its
ability to displace A3 oligomers, protect synapses, and improve cognitive function.[1][2][6]
Early-phase clinical trials have provided evidence of target engagement in humans and
suggest a potential for slowing cognitive decline.[11][13] The protocols and data presented
here serve as a resource for researchers investigating the therapeutic potential of 0-2 receptor
modulators in the context of Alzheimer's disease and related neurodegenerative disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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